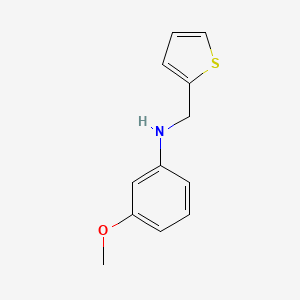

3-methoxy-N-(thiophen-2-ylmethyl)aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

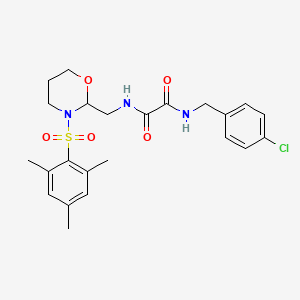

“3-methoxy-N-(thiophen-2-ylmethyl)aniline” is a chemical compound with the molecular formula C12H13NOS . It has a molecular weight of 219.3 . The IUPAC name for this compound is N-((1H-1lambda3-thiophen-2-yl)methyl)-4-methoxyaniline .

Molecular Structure Analysis

The molecular structure of “3-methoxy-N-(thiophen-2-ylmethyl)aniline” consists of a thiophene ring attached to an aniline ring via a methylene bridge. The aniline ring carries a methoxy group .Scientific Research Applications

Corrosion Inhibition

3-Methoxy-N-(thiophen-2-ylmethyl)aniline and its derivatives demonstrate significant efficiency in corrosion inhibition. For instance, a study by Daoud et al. (2014) explored the use of a related compound, (NE)-N-(thiophen-3-ylmethylidene)-4-({4-[(E)-(thiophen-2-ylmethylidene)amino]phenyl}methyl)aniline (L), in preventing the corrosion of mild steel X52 in hydrochloric and sulfuric acid solutions. The compound exhibited efficient inhibition, with its effectiveness increasing with concentration, and the adsorption on the steel surface followed Langmuir’s isotherm (Daoud, Daoud, Douadi, Issaadi, & Chafaa, 2014).

Synthesis of Anils

Another application is seen in the synthesis of methoxy-substituted diaryl ketone anils. Ōkubo and Ueda (1980) reported the effective use of phenyliminodimagnesium reagents, including o- and p-methoxy derivatives, for condensation with benzophenones and fluorenone, yielding N-(diarylmethylene)anilines (Ōkubo & Ueda, 1980).

Microtubule Inhibition in Cancer Therapy

3-Methoxy-N-(thiophen-2-ylmethyl)aniline derivatives also show promise in cancer therapy. For example, DAT-230, a derivative, exhibits significant anti-tumor activity in vitro and in vivo against human gastric adenocarcinoma, inducing microtubule depolymerization, G2/M phase arrest, and apoptosis in SGC-7901 cells (Qiao et al., 2013).

Antitubercular Agents

A study by Karkara et al. (2020) synthesized 2-methoxy-3-(thiophen-2-ylmethyl)quinoline containing amino carbinols as potential antitubercular agents. These compounds, evaluated against Mycobacterium tuberculosis, showed significant in vitro activity, highlighting the potential of diaryl carbinol structures in combating tuberculosis (Karkara, Mishra, Singh, & Panda, 2020).

Synthesis of Schiff Base Complexes

Osowole (2011) reported on the synthesis and characterization of metal(II) thiophenyl Schiff base complexes derived from 4-(thiophen-3-yl)-aniline. These complexes, featuring various metals like Mn, Co, Ni, Cu, Zn, and Pd, displayed interesting magnetic and thermal properties, suggesting potential applications in various scientific fields (Osowole, 2011).

Molecular Docking and DNA Binding Studies

Mushtaque et al. (2016) synthesized 1-(4-methoxyphenyl)-3-(pyridine-3-ylmethyl)thiourea, a compound closely related to 3-methoxy-N-(thiophen-2-ylmethyl)aniline. This compound showed potential in molecular docking with DNA, suggesting applications in drug design and understanding molecular interactions (Mushtaque, Jahan, Ali, Khan, Khan, Sahay, & Kesarwani, 2016).

properties

IUPAC Name |

3-methoxy-N-(thiophen-2-ylmethyl)aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NOS/c1-14-11-5-2-4-10(8-11)13-9-12-6-3-7-15-12/h2-8,13H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUDIXRVXDSXRLV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NCC2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methoxy-N-(thiophen-2-ylmethyl)aniline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(7-(4-chlorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2476820.png)

![N-(3-acetylphenyl)-4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2476824.png)

![4-{4-[(2,3-Dichlorophenyl)sulfonyl]piperazino}benzenecarbonitrile](/img/structure/B2476836.png)

![3-chloro-N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)benzamide](/img/structure/B2476838.png)